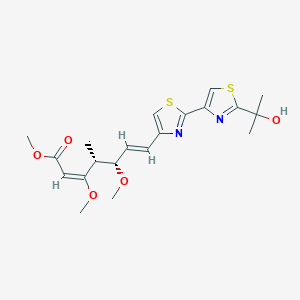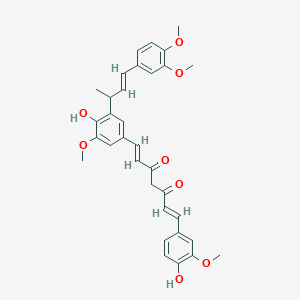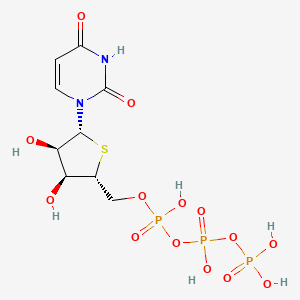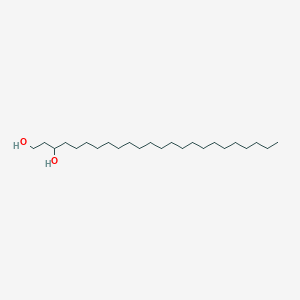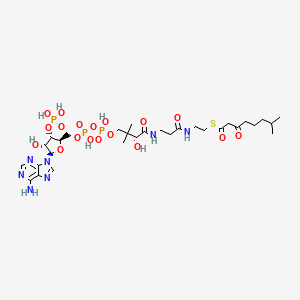![molecular formula C14H20O8 B1249759 4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one is a natural product found in Eurya japonica, Forsythia viridissima, and other organisms with data available.
Scientific Research Applications
Solubility Studies
Gong et al. (2012) investigated the solubility of various saccharides, including derivatives similar to the compound , in ethanol-water mixtures. They found that solubilities increased with temperature, providing valuable data for biochemical and pharmaceutical applications (Gong, Wang, Zhang, & Qu, 2012).
Structural Analysis
Odabaşoǧlu et al. (2003) performed a detailed study on the structure of similar compounds. They observed strong intramolecular hydrogen bonds in these molecules, which can be crucial for understanding their chemical behavior and potential applications (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
Electrochemical Properties
Çakır et al. (2005) characterized similar compounds through electrochemical methods, providing insights into their potential for electrochemical applications, such as sensors or catalysts (Çakır, BİÇer, Odabaşoǧlu, & Albayrak, 2005).
Oxidation Mechanisms
Pan et al. (1993) explored the oxidation of cyclohexadiene compounds by hydroxyl radicals. This research helps in understanding the chemical reactivity of such compounds under oxidative stress, relevant in fields like environmental chemistry and pharmacology (Pan, Schuchmann, & Sonntag, 1993).
Synthesis and Applications
Kozmin et al. (2003) studied the synthesis of cyclohexenone derivatives, which are structurally related to the compound of interest. This research contributes to synthetic chemistry, providing methods to create complex organic molecules (Kozmin, He, & Rawal, 2003).
Vibrational Spectroscopy
Aydın & Özpozan (2020) conducted a vibrational spectroscopic study of a compound similar to the one . Their research provides valuable data on molecular vibrations and interactions, useful in materials science and molecular diagnostics (Aydın & Özpozan, 2020).
Molecular Docking in Diabetes Management
Muthusamy & Krishnasamy (2016) explored the role of a similar compound in regulating blood glucose levels, utilizing molecular docking studies. This research is significant in the development of new therapeutic agents for diabetes (Muthusamy & Krishnasamy, 2016).
properties
Product Name |
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one |
|---|---|
Molecular Formula |
C14H20O8 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
VTVARPTUBCBNJX-UJPOAAIJSA-N |
Isomeric SMILES |
C1=CC(C=CC1=O)(CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O |
synonyms |
cornoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



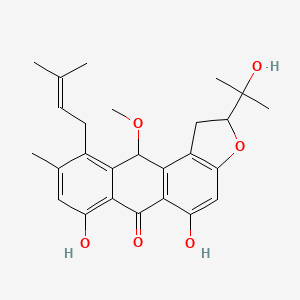
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)
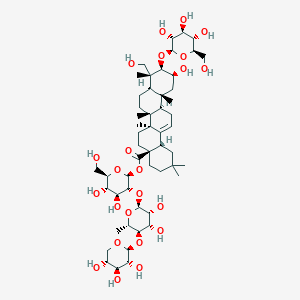
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)
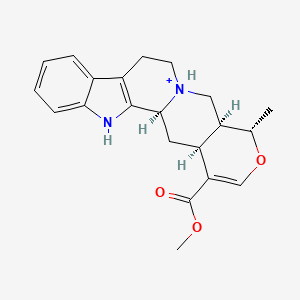
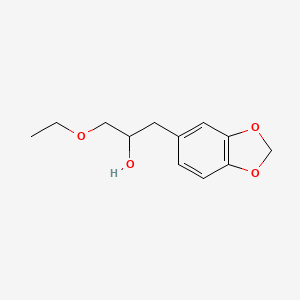
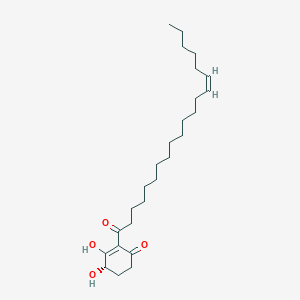
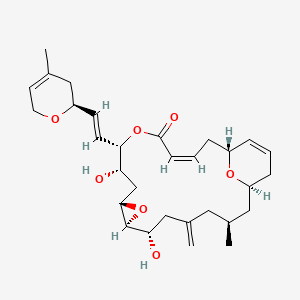
![8-[(1-Oxidopyridin-1-ium-4-yl)methyl]-8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1249686.png)
